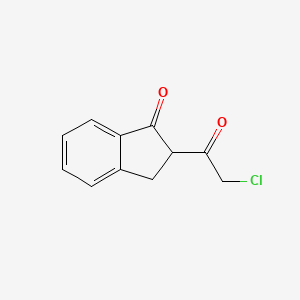
1-Indanone, 2-(chloroacetyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloroacetyl)-2,3-dihydro-1H-inden-1-one is an organic compound that belongs to the class of indanones It is characterized by the presence of a chloroacetyl group attached to the indanone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroacetyl)-2,3-dihydro-1H-inden-1-one typically involves the reaction of indanone with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Indanone+Chloroacetyl chloridePyridine2-(2-Chloroacetyl)-2,3-dihydro-1H-inden-1-one
Industrial Production Methods
On an industrial scale, the production of 2-(2-Chloroacetyl)-2,3-dihydro-1H-inden-1-one may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chloroacetyl)-2,3-dihydro-1H-inden-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.
Reduction Reactions: The carbonyl group in the indanone structure can be reduced to form alcohols.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Formation of amides, esters, or thioesters.
Reduction Reactions: Formation of alcohols.
Oxidation Reactions: Formation of carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
2-(2-Chloroacetyl)-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to interact with biological targets.
Material Science: It is employed in the synthesis of polymers and other advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Chloroacetyl)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This property makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloroacetyl chloride: A related compound used as a reagent in organic synthesis.
Indanone: The parent compound of 2-(2-Chloroacetyl)-2,3-dihydro-1H-inden-1-one.
2-(2-Bromoacetyl)-2,3-dihydro-1H-inden-1-one: A similar compound with a bromoacetyl group instead of a chloroacetyl group.
Uniqueness
2-(2-Chloroacetyl)-2,3-dihydro-1H-inden-1-one is unique due to its specific combination of the indanone structure with a chloroacetyl group. This combination imparts distinct reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
91063-83-1 |
|---|---|
Fórmula molecular |
C11H9ClO2 |
Peso molecular |
208.64 g/mol |
Nombre IUPAC |
2-(2-chloroacetyl)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C11H9ClO2/c12-6-10(13)9-5-7-3-1-2-4-8(7)11(9)14/h1-4,9H,5-6H2 |
Clave InChI |
MKASNCUEHLYDPA-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=O)C2=CC=CC=C21)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



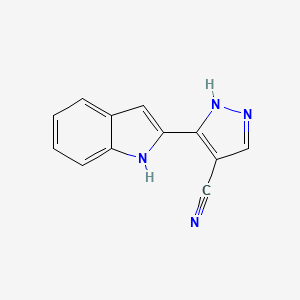

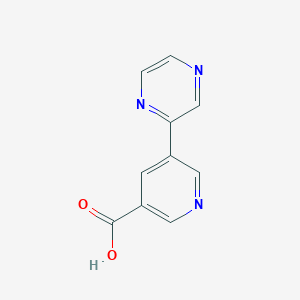
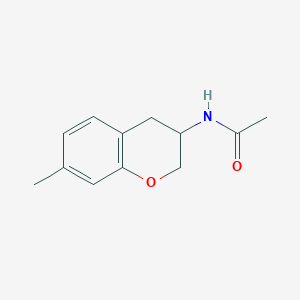
![Methyl 1,2-dimethyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11895654.png)
![Ethyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B11895656.png)
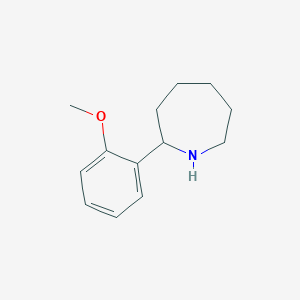
![3-Nitroimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B11895660.png)
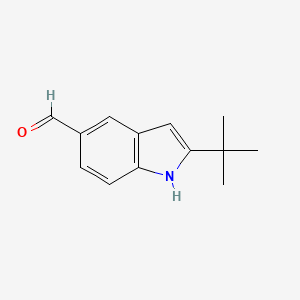

![7-(Trifluoromethyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B11895701.png)


